molecular formula C8H10F2N2 B13081809 2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine

2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine

Cat. No.: B13081809
M. Wt: 172.18 g/mol
InChI Key: FUZGMPFMGYXSPV-UHFFFAOYSA-N
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Description

2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine is a chemical compound that features a pyridine ring substituted with a difluoromethyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine typically involves the introduction of a difluoromethyl group to a pyridine ring followed by the attachment of an ethanamine chain. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and ethanamines, such as:

Uniqueness

2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine is unique due to the specific positioning of the difluoromethyl group on the pyridine ring, which can significantly influence its chemical and biological properties. This unique structure can result in different reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

2-[6-(difluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H10F2N2/c9-8(10)7-3-1-2-6(12-7)4-5-11/h1-3,8H,4-5,11H2

InChI Key

FUZGMPFMGYXSPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CCN

Origin of Product

United States

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